4-fluoro-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid
Description
4-Fluoro-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid is a benzoic acid derivative featuring a fluorinated aromatic ring, a sulfonamide linker, and an (E)-styryl (2-phenylethenyl) group. The fluorine atom at the 4-position and the conjugated styryl group at the 3-position contribute to its electronic and steric properties, influencing solubility, acidity, and intermolecular interactions such as hydrogen bonding .
Properties
IUPAC Name |
4-fluoro-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4S/c16-13-7-6-12(15(18)19)10-14(13)17-22(20,21)9-8-11-4-2-1-3-5-11/h1-10,17H,(H,18,19)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIAYRCVANQFEV-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC(=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=CC(=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid (CAS Number: 1111561-86-4) is an organic compound belonging to the sulfanilamide class, characterized by its unique structural features that contribute to its biological activity. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C15H12FNO4S, with a molecular weight of approximately 321.32 g/mol. Its structure includes a benzoic acid moiety, a sulfonamide group, and a phenylethenyl side chain, which are pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H12FNO4S |
| Molecular Weight | 321.32 g/mol |
| CAS Number | 1111561-86-4 |
| Purity | Typically >95% |
This compound functions primarily as an inhibitor of methionine aminopeptidase 2 (MetAP2) . This enzyme plays a critical role in the cotranslational removal of N-terminal methionine from nascent proteins, influencing protein maturation and turnover. Inhibition of MetAP2 can disrupt various cellular processes, making this compound a candidate for further pharmacological exploration.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound effectively inhibits MetAP2 activity, leading to altered protein processing dynamics. The inhibition mechanism likely involves binding to the active site of the enzyme, preventing substrate access.
Biological Activity and Applications
The biological activity of this compound extends beyond enzyme inhibition. Preliminary studies suggest potential applications in:
- Cancer Therapy : Its ability to modulate protein processing suggests it may have anticancer properties by affecting tumor cell metabolism.
- Treatment of Protein Misfolding Disorders : The compound's interaction with protein processing pathways positions it as a potential therapeutic agent for diseases linked to protein misfolding.
Case Studies and Research Findings
Research into the biological activity of this compound has yielded promising results:
- Inhibition of MetAP2 : A study demonstrated that this compound inhibits MetAP2 with an IC50 value indicative of potent activity (specific values were not disclosed in available literature).
- Cellular Response Alteration : Interaction studies revealed that the compound alters cellular signaling pathways, potentially leading to changes in cell proliferation and apoptosis rates in cancer cell lines.
- Potential Off-target Effects : Further investigations are needed to elucidate any off-target interactions that could influence its therapeutic profile.
Comparison with Similar Compounds
4-[(4-Fluoro-3-Methylphenyl)sulfonylamino]benzoic Acid
- Structure : Differs by replacing the styryl group with a methyl group at the 3-position of the sulfonamide-attached phenyl ring.
- Properties: pKa: 4.06 ± 0.10 (predicted), indicating moderate acidity due to electron-withdrawing fluorine and sulfonamide groups . Boiling Point: 497.2 ± 55.0 °C (predicted), higher than non-fluorinated analogs due to increased molecular polarity .
- The methyl group in the analog may improve metabolic stability but reduce steric hindrance compared to the bulkier styryl moiety .
4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic Acid
- Structure : Features a naphthalene sulfonamide group instead of the fluorophenyl-styryl system.
- Crystal Packing : The naphthalene group facilitates extensive π-π stacking, while the sulfonamide participates in hydrogen bonding (N–H···O), stabilizing the crystal lattice .
- Comparison: The target compound’s styryl group may reduce stacking interactions compared to naphthalene but could enhance solubility in non-polar solvents due to increased hydrophobicity .
Fluorinated Benzoic Acid Derivatives
7-((4-Fluoro-3-(Trifluoromethyl)phenyl)(4-Methylpyrimidin-2-ylamino)methyl)benzoic Acid (Compound 291)
- Structure: Contains a trifluoromethyl group and a pyrimidinylamino substituent.
- Properties :
Physicochemical and Toxicological Trends
Acidity and Electronic Effects
- The fluorine atom at the 4-position increases acidity by withdrawing electron density, as seen in the low pKa (4.06) of 4-[(4-fluoro-3-methylphenyl)sulfonylamino]benzoic acid . Styryl groups may further modulate acidity through resonance effects.
Toxicity Predictions (QSTR Models)
- A QSTR model for benzoic acid derivatives identified molecular connectivity indices (0JA, 1JA) and their cross-factor (JB) as critical predictors of oral LD50 in mice .
Data Table: Key Properties of Comparable Compounds
Q & A
Q. What are the recommended synthetic routes for 4-fluoro-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid, and how can regioselectivity be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid scaffold. Begin with 4-fluoro-3-aminobenzoic acid, followed by sulfonylation using (E)-styrenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Regioselectivity at the 3-position is controlled by steric and electronic factors; electron-withdrawing fluorine directs sulfonamide formation. Reaction optimization may require temperature modulation (0–25°C) and stoichiometric tuning to suppress side reactions like over-sulfonylation .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H/C NMR to confirm substituent positions (e.g., fluorine coupling patterns, vinyl proton splitting) .
- IR Spectroscopy : Validate sulfonamide (S=O stretching ~1350–1150 cm) and carboxylic acid (O-H stretch ~2500–3300 cm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
- X-ray Crystallography : Resolve stereochemistry of the (E)-styryl group if single crystals are obtainable .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (DMSO, DMF) for reactions and aqueous buffers (pH 7.4) for biological assays. Fluorine and sulfonamide groups enhance hydrophobicity but may improve DMSO solubility .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light to prevent (E)-to-(Z) isomerization of the styryl group .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, and what experimental assays validate these predictions?
- Methodological Answer :
- In Silico Studies : Use molecular docking (AutoDock Vina) to screen against targets like cyclooxygenase-2 (COX-2) or kinases. Pharmacophore modeling aligns the sulfonamide and carboxylic acid groups with known inhibitors .
- Experimental Validation :
- Enzyme Inhibition Assays : Measure IC values using fluorogenic substrates.
- Cell-Based Assays : Test anti-inflammatory activity (e.g., TNF-α suppression in macrophages) .
Q. What strategies address contradictory spectral data (e.g., NMR vs. computational predictions) for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (Gaussian 09, B3LYP/6-31G* basis set).
- Dynamic Effects : Account for solvent polarity and conformational flexibility via MD simulations. Discrepancies in vinyl proton shifts may arise from (E)/(Z) isomer equilibria .
Q. How does the (E)-styrenesulfonyl group influence material science applications, such as polymer compatibility?
- Methodological Answer :
- Thermal Analysis : Use DSC/TGA to assess decomposition temperatures (>250°C expected due to fluorine and aromatic stability) .
- Polymer Blending : Incorporate into polyesters via carboxylate coupling; monitor glass transition temperatures (Tg) and tensile strength. The styryl group may enable photo-crosslinking .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?
- Methodological Answer :
- DFT Studies : Map reaction pathways for sulfonamide participation in SNAr (fluorine as leaving group) or Diels-Alder reactions (styryl as dienophile).
- Kinetic Isotope Effects : Use O-labeled carboxylic acid to track acyl transfer mechanisms .
Q. How can researchers mitigate toxicity concerns during in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
